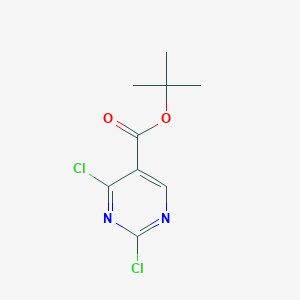
3,17,21-Trihydroxypregn-5-en-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,17,21-Trihidroxi pregn-5-en-20-ona es un compuesto esteroide con la fórmula molecular C21H32O4. Es un derivado de la pregnana y se caracteriza por la presencia de tres grupos hidroxilo en las posiciones 3, 17 y 21, y un doble enlace en la posición 5. Este compuesto es de gran interés en varios campos de la investigación científica debido a su estructura química única y sus actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,17,21-Trihidroxi pregn-5-en-20-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la hidroxilación de derivados de la pregnana. La reacción generalmente requiere catalizadores específicos y condiciones controladas para garantizar la introducción selectiva de grupos hidroxilo en las posiciones deseadas. Por ejemplo, el uso de agentes oxidantes como el tetróxido de osmio (OsO4) en presencia de un co-oxidante como el óxido de N-metilmorfolina N (NMO) puede facilitar el proceso de hidroxilación.
Métodos de producción industrial
La producción industrial de 3,17,21-Trihidroxi pregn-5-en-20-ona a menudo implica síntesis química a gran escala utilizando técnicas de hidroxilación similares. El proceso se optimiza para obtener un alto rendimiento y pureza, con estrictas medidas de control de calidad para garantizar la consistencia del producto final. El uso de técnicas avanzadas de purificación, como la cromatografía, es esencial para aislar el compuesto deseado de las mezclas de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
3,17,21-Trihidroxi pregn-5-en-20-ona sufre varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El doble enlace en la posición 5 se puede reducir para formar derivados saturados.
Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Tetróxido de osmio (OsO4), óxido de N-metilmorfolina N (NMO)
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4)
Reactivos de sustitución: Agentes halogenantes, agentes acilantes
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados, oxidados y sustituidos de 3,17,21-Trihidroxi pregn-5-en-20-ona, cada uno con propiedades químicas y biológicas distintas.
Aplicaciones Científicas De Investigación
3,17,21-Trihidroxi pregn-5-en-20-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como precursor para la síntesis de otros compuestos esteroides.
Biología: Estudiado por su papel en la señalización celular y las vías metabólicas.
Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias e inmunomoduladoras.
Industria: Utilizado en la producción de productos farmacéuticos y como patrón de referencia en química analítica.
Mecanismo De Acción
El mecanismo de acción de 3,17,21-Trihidroxi pregn-5-en-20-ona implica su interacción con dianas moleculares específicas, como los receptores esteroides. Al unirse a estos receptores, el compuesto puede modular la expresión genética e influir en varios procesos fisiológicos. Las vías involucradas incluyen la regulación de las respuestas inflamatorias y la modulación de la función inmunitaria.
Comparación Con Compuestos Similares
Compuestos similares
- 17,20,21-Trihidroxi pregn-4-en-3-ona
- 3-Beta,17-Alfa,21-Trihidroxi pregn-5-en-20-ona
- 3-Beta,16-Alfa-Dihidroxi pregn-5-en-20-ona
Singularidad
3,17,21-Trihidroxi pregn-5-en-20-ona es único debido a su patrón de hidroxilación específico y la presencia de un doble enlace en la posición 5. Esta configuración estructural confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
IUPAC Name |
1-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3,14-17,22-23,25H,4-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHJGXQUDOYJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862570 |
Source


|
| Record name | 3,17,21-Trihydroxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
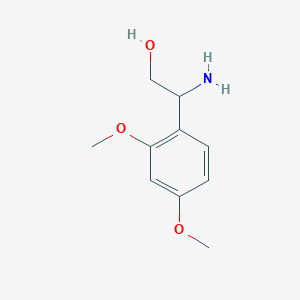


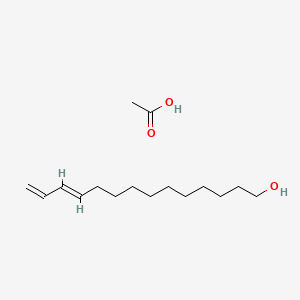
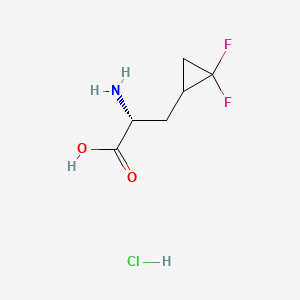

![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)
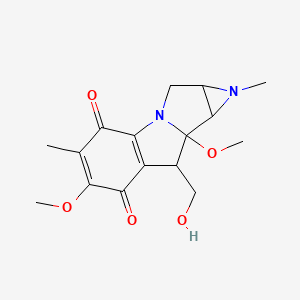

![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)
![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)
